1H-Pyrazole-1-carboxamide, 3,4-dimethyl-
Description
Significance of Pyrazole (B372694) and Pyrazole Carboxamide Scaffolds in Advanced Chemical Research
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile building block in the design of a wide array of functional molecules. nih.gov Its derivatives have demonstrated a remarkable spectrum of biological activities, leading to their use in numerous FDA-approved drugs. nih.gov This includes applications as anti-inflammatory agents like celecoxib, anticoagulants such as apixaban, and anticancer therapies. nih.govtandfonline.com The success of pyrazole-based compounds stems from their unique structural and electronic properties, which allow for diverse interactions with biological targets. The pyrazole ring can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition in biological systems. nih.gov
The broad utility of these scaffolds is evident in their application across various fields:
Medicinal Chemistry: Pyrazole and its derivatives are integral to the development of novel therapeutics for a multitude of diseases, including cancer, inflammation, microbial infections, and neurological disorders. nih.govresearchgate.netnih.gov
Agrochemicals: The pyrazole carboxamide structure is a key component in a number of commercial pesticides, demonstrating their importance in crop protection. nih.gov
Materials Science: The unique photophysical properties of some pyrazole derivatives have led to their use in the development of fluorescent probes and other advanced materials. globalresearchonline.net
Historical Context of Pyrazole Synthesis and Derivatives in Academic Studies
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org A classic and foundational method for synthesizing the pyrazole ring was developed by Hans von Pechmann in 1898, which involved the reaction of acetylene (B1199291) with diazomethane. wikipedia.org
One of the most significant early discoveries was the Knorr pyrazole synthesis, also reported in 1883, which involves the condensation of β-diketones with hydrazines. nih.govmdpi.com This method remains a fundamental and widely used approach for constructing substituted pyrazole rings. Over the decades, numerous other synthetic strategies have been developed to access the pyrazole core and its derivatives. These include:
Cyclocondensation Reactions: A versatile and common approach that involves the reaction of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species, such as α,β-unsaturated aldehydes and ketones. wikipedia.orgmdpi.com
1,3-Dipolar Cycloadditions: This method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne, to form the pyrazole ring. nih.gov
Multicomponent Reactions: More modern approaches involve the one-pot reaction of three or more starting materials to generate complex pyrazole derivatives in a single step, offering increased efficiency. organic-chemistry.org
The evolution of synthetic methodologies has been paralleled by an expanding understanding of the diverse applications of pyrazole derivatives. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.org This discovery underscored the presence of this heterocyclic system in nature and further fueled interest in its biological significance.
Current Research Focus on 1H-Pyrazole-1-carboxamide, 3,4-dimethyl- and Related Analogs
While specific research on 1H-Pyrazole-1-carboxamide, 3,4-dimethyl- is not extensively detailed in the provided search results, the current research landscape for related pyrazole carboxamide analogs is vibrant and multifaceted. The primary focus of contemporary studies on compounds with this structural motif lies in several key areas:
Anticancer Drug Discovery: A significant portion of current research is dedicated to synthesizing and evaluating novel pyrazole carboxamide derivatives as potential anticancer agents. nih.govjst.go.jpnih.gov These studies often involve screening compounds against various cancer cell lines and investigating their mechanisms of action, which can include the inhibition of protein kinases or interaction with DNA. nih.govjst.go.jp
Fungicidal and Antimicrobial Applications: Building on the established success of pyrazole carboxamides in agriculture, researchers continue to design and synthesize new analogs with improved efficacy against a range of plant pathogens and microbes. nih.govacs.org These investigations often involve structure-activity relationship (SAR) studies to optimize the antifungal or antibacterial properties of the lead compounds.
Enzyme Inhibition: The pyrazole carboxamide scaffold has proven to be an effective framework for designing inhibitors of various enzymes. researchgate.net Current research is exploring the potential of these compounds to target enzymes implicated in a variety of diseases, including carbonic anhydrases and cholinesterases. researchgate.net
Development of Novel Synthetic Methodologies: Organic chemists are continually seeking more efficient, regioselective, and environmentally friendly methods for the synthesis of polysubstituted pyrazoles and their carboxamide derivatives. organic-chemistry.orgmdpi.com This includes the development of new catalytic systems and one-pot multicomponent reactions.
The specific compound, 1H-Pyrazole-1-carboxamide, 3,4-dimethyl-, with its defined substitution pattern, would be a valuable candidate for inclusion in screening libraries for any of the above applications. The methyl groups at the 3 and 4 positions influence the electronic properties and steric profile of the pyrazole ring, which in turn can affect its binding affinity to biological targets. The 1-carboxamide (B11826670) group provides a key point for hydrogen bonding interactions. Future research on this specific molecule would likely involve its synthesis and subsequent evaluation in various biological assays to determine its potential utility in medicinal chemistry or agrochemical development.
Properties
CAS No. |
15754-93-5 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
3,4-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-4-3-9(6(7)10)8-5(4)2/h3H,1-2H3,(H2,7,10) |
InChI Key |
AQJZZHSZJSXJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Pyrazole 1 Carboxamide, 3,4 Dimethyl and Derivatives
Strategies for the Construction of the Pyrazole (B372694) Ring Moiety
The formation of the 3,4-dimethylpyrazole core is the foundational step in synthesizing the target compound. Various robust methods have been developed, ranging from classical cyclization reactions to modern multicomponent strategies.
The most traditional and widely utilized method for pyrazole synthesis is the Paal-Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. To achieve the 3,4-dimethyl substitution pattern, a specifically substituted diketone, 3-methyl-2,4-pentanedione, is required as the starting material.
The reaction mechanism proceeds through the initial formation of a hydrazone intermediate upon reaction of hydrazine with one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization via nucleophilic attack of the remaining amino group onto the second carbonyl, and subsequent dehydration to yield the aromatic 3,4-dimethyl-1H-pyrazole ring.
An alternative route involves the reaction of 3-methyl-3-buten-2-one with hydrazine hydrate. google.com The process begins with an initial incubation period, followed by in situ oxidation of the resulting pyrazoline intermediate, commonly using hydrogen peroxide in the presence of a base, to form the aromatic pyrazole ring. google.com
| 1,3-Dielectrophile Precursor | Hydrazine Source | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Methyl-2,4-pentanedione | Hydrazine Hydrate | Acid or base catalysis, reflux in alcohol | 3,4-Dimethyl-1H-pyrazole | General Paal-Knorr Synthesis |
| 3-Methyl-3-buten-2-one | Hydrazine Hydrate | Two-step: initial incubation (40-50°C), then oxidation (H₂O₂, base) | 3,4-Dimethyl-1H-pyrazole | google.com |
Multicomponent reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like pyrazoles in a single step from three or more starting materials, enhancing efficiency and atom economy. While a specific MCR for 1H-Pyrazole-1-carboxamide, 3,4-dimethyl- is not extensively detailed, the general principles can be applied to construct polysubstituted pyrazole cores.
A common MCR approach for pyrazoles involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. The reaction typically proceeds through a series of condensations and cyclizations to afford highly substituted pyrazoles. By carefully selecting the starting materials, it is possible to control the substitution pattern on the final pyrazole ring. For instance, the use of acetaldehyde and 3-methyl-2,4-pentanedione with hydrazine could theoretically lead to a polysubstituted pyrazole.
The transformation of other heterocyclic rings into pyrazoles provides an alternative and elegant synthetic route. Furandiones and pyranones have been identified as viable precursors for this purpose. mdpi.comnih.gov The reaction of 4-benzoyl-5-phenylfuran-2,3-dione with a hydrazone under heating conditions can yield a pyrazole-3-carboxylic acid. nih.gov This method involves a ring-opening of the furanone by the hydrazine, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.
Similarly, pyranone derivatives can react with hydrazine in ethanol to afford the corresponding pyrazoles. mdpi.com These methods are particularly useful for accessing pyrazoles with specific substitution patterns that may be difficult to achieve through standard cyclocondensation reactions.
Regioselective Introduction of the Carboxamide Functional Group at the N-1 Position of the Pyrazole Ring
Once the 3,4-dimethyl-1H-pyrazole core is synthesized, the next crucial step is the introduction of the carboxamide group (-CONH₂) specifically at the N-1 position. The pyrazole ring has two nitrogen atoms, but for an unsymmetrically substituted pyrazole like 3,4-dimethylpyrazole, they are chemically distinct.
The regioselective functionalization at N-1 is generally favored due to steric hindrance. The methyl group at the C-3 position sterically hinders the adjacent N-2 atom, directing incoming electrophiles to the less hindered N-1 position.
A direct and effective method for this transformation is the reaction of 3,4-dimethyl-1H-pyrazole with an isocyanate. For the unsubstituted carboxamide, this can be achieved using a reagent like chlorosulfonyl isocyanate followed by hydrolysis, or by reacting the pyrazole with trichloroacetyl isocyanate and subsequently cleaving the trichloroacetyl group. The reaction of pyrazoles with isocyanates is a known method to afford the corresponding N-1 substituted pyrazole-ureas or carboxamides. researchgate.netdur.ac.uk The pyrazole's N-H proton is acidic and the nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the desired 1H-pyrazole-1-carboxamide.
| Reagent | Intermediate | Final Product | Key Feature |
|---|---|---|---|
| Chlorosulfonyl Isocyanate (CSI) | N-Chlorosulfonyl-1H-pyrazole-1-carboxamide | 1H-Pyrazole-1-carboxamide | Requires subsequent hydrolysis to remove the chlorosulfonyl group. |
| Trichloroacetyl Isocyanate | N-(Trichloroacetyl)-1H-pyrazole-1-carboxamide | 1H-Pyrazole-1-carboxamide | The trichloroacetyl group is a protecting group that can be removed under mild basic conditions. |
Innovative Synthetic Protocols for Pyrazole Carboxamide Derivatives
To meet the demands of modern chemistry for faster, more efficient, and environmentally friendly processes, innovative protocols such as microwave-assisted synthesis have been developed and applied to the synthesis of pyrazole carboxamides.
Microwave-assisted organic synthesis has emerged as a valuable technique that often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. The synthesis of pyrazole derivatives is particularly amenable to microwave irradiation.
Both the initial formation of the pyrazole ring and its subsequent functionalization can be accelerated. For example, the cyclocondensation of 1,3-dicarbonyls with hydrazines can be completed in minutes under microwave irradiation, compared to several hours under conventional reflux. This rapid heating minimizes the formation of side products. Similarly, the N-1 functionalization step can also benefit from microwave assistance, providing a rapid and efficient route to the final 1H-pyrazole-1-carboxamide product.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours (e.g., 4-8 h) | Minutes (e.g., 5-20 min) |
| Energy Efficiency | Lower | Higher (direct heating of reactants) |
| Product Yield | Moderate to Good | Often significantly higher |
| Side Reactions | More prevalent | Often reduced |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis has emerged as a green and efficient technique for accelerating organic reactions. nih.govmdpi.com This method utilizes high-frequency sound waves to induce acoustic cavitation, which can significantly enhance reaction rates, improve yields, and often allows for milder reaction conditions. mdpi.com For the synthesis of pyrazole derivatives, sonication provides a powerful alternative to conventional heating, reducing energy consumption and reaction times. nih.gov
Research has demonstrated the successful one-pot synthesis of pyrazole derivatives under ultrasound irradiation in aqueous media and often without the need for a catalyst. mdpi.comnih.gov This approach aligns with the principles of green chemistry by minimizing the use of hazardous solvents and simplifying purification processes. mdpi.com For instance, a catalyst-free protocol for synthesizing dihydropyrano[2,3-c]pyrazoles in water under ultrasonic conditions has been reported, highlighting the method's efficiency and environmental friendliness. mdpi.com The synthesis of pyrazolines from chalcones has also been achieved using ultrasound, showcasing a sustainable approach that avoids conventional heating and reduces solvent usage. nih.gov
Table 1: Examples of Ultrasound-Assisted Pyrazole Synthesis
| Reactants | Catalyst | Solvent | Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| Aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, malononitrile | None | Water | Ultrasound irradiation (40 kHz, 250W) | Simple, catalyst-free, green protocol with highly selective conversion and no byproducts. mdpi.comnih.gov | mdpi.comnih.gov |
| Chalcones, hydrazines | None | Not specified | Ultrasound irradiation | Efficient and sustainable synthesis of pyrazolines, reducing energy and solvent use. nih.gov | nih.gov |
Catalytic Strategies (e.g., Acid-Catalyzed, Nano-ZnO Catalysis, Silver-Catalyzed)
Catalysis plays a pivotal role in the synthesis of pyrazole carboxamides, offering pathways to higher efficiency, regioselectivity, and milder reaction conditions.
Acid-Catalyzed Synthesis Acid catalysis is a well-established method for promoting the synthesis of pyrazole rings. Acetic acid has been used to improve the regioselectivity in the condensation reactions that form the pyrazole nucleus. nih.gov An efficient procedure for synthesizing pyrazole carboxamides involves the acid-catalyzed reaction of chalcones with semicarbazide hydrochloride, leading to good yields of the desired products. researchgate.net
Nano-ZnO Catalysis Zinc oxide nanoparticles (nano-ZnO) have gained significant attention as a heterogeneous, eco-friendly, and reusable catalyst for organic transformations. researchgate.netresearchgate.net In pyrazole synthesis, nano-ZnO has proven to be highly effective, particularly in one-pot, four-component reactions. researchgate.netnih.gov These reactions, often conducted in aqueous media, benefit from high catalytic efficiency, excellent yields, short reaction times, and simple work-up procedures. researchgate.netnanomaterchem.com The catalyst can be easily recovered and reused multiple times, making it a sustainable choice for large-scale synthesis. researchgate.net For example, nano-ZnO catalyzes the condensation of phenylhydrazine with ethyl acetoacetate to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol in excellent yields (95%). researchgate.net
Table 2: Nano-ZnO Catalyzed Synthesis of Pyrazole Derivatives
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Ag/La-ZnO core–shell nanoparticles | Solvent-free | Grinding at room temperature | Excellent | nih.gov |
| Aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | ZnO nanoparticles | Water | Room temperature, 10-20 min | Excellent | nanomaterchem.com |
Silver-Catalyzed Synthesis Silver(I) salts are effective catalysts for various transformations in pyrazole synthesis. They have been employed in reactions involving trifluoromethylated ynones and aryl hydrazines to efficiently produce 3-CF3-pyrazoles. mdpi.com Silver catalysis also facilitates the formation of pyrazoles from propargyl N-sulfonylhydrazones under mild, room-temperature conditions, allowing for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles. acs.orgmdpi.com Another key application is the silver(I)-mediated 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles, which provides an efficient route to fused pyrazole ring systems like 2H-furo[2,3-c]pyrazoles. nih.gov
Vilsmeier-Haack Reaction in Pyrazole Carbaldehyde Precursors
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. mdpi.comthieme-connect.com This reaction typically uses a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the pyrazole ring, yielding pyrazole-4-carbaldehydes. scispace.comresearchgate.netijpcbs.com These carbaldehydes are crucial precursors for the synthesis of a wide array of functionalized pyrazole derivatives, including carboxamides.
The reaction is a cornerstone in pyrazole chemistry, enabling the synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes from the corresponding 5-chloropyrazoles. scispace.com The conditions can be optimized by adjusting temperature and reagent stoichiometry to achieve high yields. scispace.com The Vilsmeier-Haack reaction has also been adapted for microwave-assisted synthesis, which can enhance reaction rates and yields compared to conventional heating. researchgate.net
Table 3: Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
| Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-disubstituted 5-chloro-1H-pyrazoles | POCl₃, DMF | 120°C, 2 h | 5-chloro-1H-pyrazole-4-carbaldehydes | 55% | scispace.com |
| Substituted hydrazones | POCl₃, DMF | 100°C, 4-6 h | Pyrazole carbaldehydes | Good to excellent |
Derivatization and Functionalization Strategies for 1H-Pyrazole-1-carboxamide, 3,4-dimethyl- Analogs
The functionalization of the pyrazole core is essential for developing analogs with diverse properties. Various strategies are employed to introduce different substituents and functional groups.
Amidation Reactions from Acid Chlorides
A direct and efficient method for synthesizing pyrazole carboxamides is the reaction of a pyrazole carboxylic acid chloride with an appropriate amine. researchgate.net The pyrazole-3-carboxylic acid chloride intermediate is typically prepared by treating the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). researchgate.netasianpubs.org This activated acid chloride readily reacts with a wide range of primary and secondary amines, including aliphatic and aromatic amines, to form the desired amide bond. researchgate.neteurekaselect.com This method is robust and allows for the straightforward introduction of diverse N-substituents onto the carboxamide group. asianpubs.org
Introduction of Diverse Substituents (e.g., Aryl Amines, Sulfonamides)
Aryl Amines The introduction of aryl amine substituents onto the pyrazole scaffold can be achieved through various synthetic routes. Nucleophilic substitution reactions, where an amine displaces a leaving group on the pyrazole ring or a side chain, are common. mdpi.com For instance, coupling reactions involving 4-nitro-1H-pyrazole-3-carbonyl chloride with various amines, followed by reduction of the nitro group, provides a versatile handle for further functionalization. mdpi.com
Sulfonamides The sulfonamide moiety is a key pharmacophore, and its incorporation into the pyrazole structure has led to many biologically active compounds. nih.govnih.gov Pyrazole-4-sulfonamide derivatives can be synthesized by reacting a pyrazole sulfonyl chloride with various amines. ajchem-b.com Another innovative approach is the silver-catalyzed regioselective synthesis of N-aryl-1H-pyrazolyl-substituted benzenesulfonamides from ynamides and pyrazoles. researchgate.net This highlights the diverse catalytic methods available for creating C-N bonds to introduce sulfonamide-bearing groups. researchgate.net Furthermore, novel pyrazole-clubbed pyrazoline derivatives featuring a benzenesulfonamide moiety have been synthesized, demonstrating the strategy of molecular hybridization to combine active pharmacophores into a single molecule. acs.org
Intermediate Derivatization Methods (IDM)
Intermediate Derivatization Methods refer to the strategic modification of synthetic intermediates to build molecular complexity and access a wider range of final products. In pyrazole synthesis, this can involve a variety of transformations.
A key example is the conversion of versatile pyrazole-4-carbaldehyde precursors, obtained from the Vilsmeier-Haack reaction, into other functional groups. These aldehydes can be converted into oximes, which are then treated with a Vilsmeier reagent to yield pyrazole-4-carbonitriles. researchgate.net These nitrile intermediates can subsequently react with Grignard reagents to afford 1,3,4-trisubstituted pyrazoles with an acyl group at the 4-position. researchgate.net
Another example involves the dehydration and removal of a thiocarboxamide group from a pyrazole intermediate using sulfuric acid to yield 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles. nih.gov Solid-phase synthesis also employs IDM, where a resin-bound intermediate is sequentially functionalized. For instance, a resin-bound cyanoformate can be reacted with dicarbonyl compounds and then with hydrazines to build the pyrazole ring, which is finally cleaved from the resin. thieme-connect.com These multi-step sequences, where intermediates are isolated and modified, are fundamental to creating complex and highly substituted pyrazole analogs.
Spectroscopic and Analytical Characterization Techniques in Research of 1h Pyrazole 1 Carboxamide, 3,4 Dimethyl
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1H-Pyrazole-1-carboxamide, 3,4-dimethyl-, the IR spectrum would be expected to show characteristic absorption bands confirming the key functional groups.
Key expected vibrational frequencies include:
N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) group.
C-H Stretching: Bands just below 3000 cm⁻¹ for the methyl C-H bonds.
C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the amide I band (primarily C=O stretch). researchgate.net
N-H Bending: An absorption band around 1600-1640 cm⁻¹, known as the amide II band.
C=N and C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region from the pyrazole (B372694) ring.
The IR spectrum for the related isomer 3,5-dimethyl-1H-pyrazole-1-carboxamide provides a useful reference for these expected peaks.
Table 2: Representative IR Absorption Bands for 3,5-dimethyl-1H-pyrazole-1-carboxamide Note: This data is for a related isomer and is for illustrative purposes only.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | ~3400, ~3200 |
| C=O Stretch (Amide I) | ~1670 |
| N-H Bend (Amide II) | ~1620 |
| C=N/C=C Stretch (Pyrazole Ring) | ~1570 |
Data interpreted from spectra of related pyrazole carboxamides. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for determining the molecular weight and can provide structural information through fragmentation patterns.
For 1H-Pyrazole-1-carboxamide, 3,4-dimethyl- (Molecular Formula: C₆H₉N₃O), the expected molecular weight is approximately 139.16 g/mol . The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass.
Common fragmentation patterns for pyrazole carboxamides might include:
Loss of the carboxamide group (-CONH₂) or related fragments.
Cleavage of the pyrazole ring.
Loss of methyl groups.
The mass spectrum of the precursor, 3,4-dimethyl-1H-pyrazole , shows a molecular ion peak at m/z 96, which corresponds to its molecular weight. nist.gov The mass spectrum of the isomer 3,5-dimethyl-1H-pyrazole-1-carboxamide shows a strong molecular ion peak at m/z 139 and a base peak at m/z 96, corresponding to the loss of the -NCOH fragment.
Table 3: Representative Mass Spectrometry Data for 3,5-dimethyl-1H-pyrazole-1-carboxamide Note: This data is for a related isomer and is for illustrative purposes only.
| m/z | Interpretation |
| 139 | Molecular Ion [M]⁺ |
| 96 | [M - CONH]⁺, loss of the isocyanate radical |
| 95 | [M - CONH₂]⁺, loss of the carboxamide radical |
Data sourced from spectral database for CAS 934-48-5. chemicalbook.com
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 1H-Pyrazole-1-carboxamide, 3,4-dimethyl- could be grown, XRD analysis would provide definitive proof of its structure.
The analysis would yield detailed information, including:
Bond lengths, bond angles, and torsion angles.
The crystal system and space group.
The arrangement of molecules in the crystal lattice (crystal packing).
Intermolecular interactions, such as hydrogen bonding involving the amide group.
While no crystal structure for 1H-Pyrazole-1-carboxamide, 3,4-dimethyl- has been published, studies on other pyrazole carboxamide derivatives show they often form extensive hydrogen-bonding networks. researchgate.netcardiff.ac.uk For example, the crystal structure of a related pyrazole-5-carboxamide derivative revealed intermolecular hydrogen bonds between the amide groups, forming supramolecular structures. researchgate.net
Table 4: General Crystal Structure Information Obtainable from XRD Note: This is a general representation of data obtained from an XRD experiment.
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths / Angles | Precise measurements of atomic connectivity (e.g., C=O, N-H) |
| Hydrogen Bond Geometry | Distances and angles of intermolecular N-H···O interactions |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.
Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis of 1H-Pyrazole-1-carboxamide, 3,4-dimethyl-. By comparing the retention factor (Rf) of the product to the starting materials on a silica plate with an appropriate solvent system, one can quickly assess the reaction's completion and the presence of impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment of the compound. A reversed-phase HPLC method would likely be employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The purity would be determined by the percentage of the total peak area that corresponds to the main product peak in the chromatogram. LC-MS/MS methods have been developed for the quantification of the parent compound, 3,4-dimethyl-1H-pyrazole, demonstrating the suitability of liquid chromatography for analyzing this structural scaffold. nih.govresearchgate.net
Table 5: Representative Chromatographic Data for a Pyrazole Derivative Note: This data is for a related compound and is for illustrative purposes only.
| Technique | Parameter | Value/Observation |
| HPLC | Retention Time (tR) | 3.13 min |
| Purity | >99% (by peak area) | |
| Conditions | Eluent: 60% CH₃CN / 40% H₂O (0.01% H₃PO₄), Flow: 1 mL/min |
Data for 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. arkat-usa.org
Structure Activity Relationships Sar and Structure Property Relationships Spr in Pyrazole Carboxamide Derivatives Research
Impact of Substituent Variation on Biological Activity and Potency
The biological activity and potency of pyrazole (B372694) carboxamide derivatives are highly sensitive to the nature and position of substituents on both the pyrazole ring and the carboxamide moiety. researchgate.net Systematic modifications have revealed key structural requirements for various therapeutic targets, including cannabinoid receptors, kinases, and fungal enzymes. nih.govacs.orgacs.org
Substitutions at the C3, C4, and C5 positions of the pyrazole ring significantly modulate the compound's interaction with biological targets. For instance, in the development of cannabinoid receptor 1 (CB1) antagonists, a para-substituted phenyl ring at the C5 position was found to be a critical structural requirement for potent activity. acs.org Similarly, the substituent at the C3 position can greatly affect reactivity and biological function. researchgate.net The introduction of different alkyl or aryl groups can alter the molecule's size, shape, and electronic distribution, thereby influencing its binding affinity to a receptor. researchgate.net
The N1 position of the pyrazole ring is another crucial point for modification. Studies on CB1 antagonists demonstrated that a 2,4-dichlorophenyl group at the N1 position is essential for high antagonistic activity. acs.org The carboxamide group itself, typically at the C1 or C3/C5 position, also plays a pivotal role. Modifications of the amide portion, such as introducing diverse chemical motifs, have been shown to be well-tolerated and can lead to compounds with low- to sub-nanomolar potencies. nih.gov
For example, research into pyrazole-4-carboxamide derivatives as succinate (B1194679) dehydrogenase inhibitors (SDHIs) has shown that the nature of the substituent on the amide nitrogen is critical for antifungal activity. acs.orgnih.gov Introducing different aryl or alkyl groups can fine-tune the compound's inhibitory profile against various fungal species. mdpi.com
The table below summarizes the impact of various substituents on the biological activity of pyrazole carboxamide derivatives based on published research findings.
| Scaffold/Position | Substituent Type | Observed Impact on Biological Activity | Target Class Example | Reference |
| Pyrazole C5 | p-Substituted Phenyl | Essential for potent antagonistic activity. | Cannabinoid Receptor 1 (CB1) | acs.org |
| Pyrazole N1 | 2,4-Dichlorophenyl | Critical for high antagonistic activity. | Cannabinoid Receptor 1 (CB1) | acs.org |
| Pyrazole C4 | Methyl | Part of the core structure of potent CB1 antagonists. | Cannabinoid Receptor 1 (CB1) | acs.org |
| Carboxamide-N | Substituted Anilines | Modulates antifungal and antimycobacterial activity. | Fungal/Mycobacterial Enzymes | mdpi.com |
| Carboxamide-N | Substituted Pyridinyl | Influences potency against phytopathogenic fungi. | Succinate Dehydrogenase (SDH) | acs.org |
| Pyrazole C3/C5 | Trifluoromethyl | Often incorporated in potent fungicides. | Succinate Dehydrogenase (SDH) | acs.org |
Stereochemical Influence on Pharmacological Profiles
Stereochemistry introduces a three-dimensional aspect to drug design, which can have a profound impact on the pharmacological profile of chiral molecules. For pyrazole carboxamide derivatives, the presence of stereocenters can lead to enantiomers or diastereomers that exhibit significantly different potencies, efficacies, and even different types of biological activity. researchgate.net
The differential activity between stereoisomers arises from their distinct spatial arrangements, which dictate how they interact with chiral biological targets like receptors and enzymes. One enantiomer may fit perfectly into a binding site, leading to a strong biological response, while the other may bind weakly or not at all. researchgate.net
In the context of pyrazole derivatives, chirality can be introduced at various positions, including substituents on the pyrazole ring or on the carboxamide side chain. For example, ferrocenyl pyrazole-linked chiral aminoethanol derivatives have been investigated for their anticancer potential, where the specific stereoconfiguration was crucial for activity against lung cancer cell lines. nih.gov The synthesis and evaluation of conformationally constrained motifs of pyrazole carboxamides have also been explored to understand the optimal three-dimensional structure for receptor binding. nih.gov
While specific stereochemical studies on 3,4-dimethyl-1H-pyrazole-1-carboxamide are not extensively documented in the reviewed literature, the principles derived from related structures underscore the importance of stereoisomerism in this class of compounds. The development of stereoselective syntheses is a key strategy for producing the more active isomer, thereby improving the therapeutic index and reducing potential off-target effects associated with the less active isomer.
Quantitative Structure-Activity Relationship (QSAR) Applications in Medicinal Chemistry
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. tandfonline.com These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern their pharmacological effects. acs.orgnih.gov Various QSAR studies have been successfully applied to pyrazole carboxamide derivatives to guide the design of more potent agents. rsc.org
2D-QSAR studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamides, for instance, revealed that bulky, electron-withdrawing substituents at specific positions were favorable for Aurora A kinase inhibitory activity. tandfonline.com Such models provide clear, actionable insights for synthetic chemists. Similarly, a 2D-QSAR analysis of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors indicated that the activity was strongly influenced by adjacency distance matrix descriptors. acs.orgnih.gov
3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed three-dimensional understanding of SAR. A 3D-QSAR study on pyrazole carboxamide derivatives with antifungal activity against B. cinerea yielded a model with good predictive ability, highlighting the importance of steric and electrostatic fields for biological activity. rsc.org More advanced 4D-QSAR methods, which incorporate conformational flexibility, have been used to identify pharmacophores for pyrazole pyridine carboxylic acid derivatives. nih.gov
These QSAR models are typically validated statistically to ensure their robustness and predictive power. Key statistical parameters used in these studies are summarized below.
| QSAR Study Type | Compound Class | Target | Key Statistical Parameters | Reference |
| 2D-QSAR | N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora A kinase | r² = 0.8059, pred_r² = 0.7861 | tandfonline.com |
| 2D-QSAR | 1H-pyrazole-1-carbothioamide derivatives | EGFR kinase | Not specified, but model was "encouraging" | acs.orgnih.gov |
| 3D-QSAR (CoMFA) | Pyrazole carboxamide derivatives | Botrytis cinerea (antifungal) | q² = 0.578, r² = 0.850 | rsc.org |
| 4D-QSAR | Pyrazole pyridine carboxylic acid derivatives | Antibacterial/Antineoplastic | R² training = 0.889, q² = 0.839 | nih.gov |
Ligand-Based and Structure-Based Drug Design Principles Applied to Pyrazole Scaffolds
Modern drug discovery heavily relies on rational design principles, which can be broadly categorized as ligand-based and structure-based approaches. Both strategies have been instrumental in the development of novel pyrazole carboxamide derivatives. researchgate.net
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach utilizes the SAR of a series of known active molecules to develop a pharmacophore model, which defines the essential structural features required for activity. nih.gov This method was used to design novel pyrazole-based derivatives as selective COX-2 inhibitors. By creating pharmacophore and QSAR models from known inhibitors, researchers successfully identified chemical features essential for potency and selectivity. nih.gov
Structure-based drug design is possible when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This powerful technique involves using computational tools like molecular docking to predict how a ligand binds to the active site of a target. nih.gov This information guides the design of molecules with improved affinity and selectivity. This approach has been widely applied to pyrazole scaffolds:
AXL Inhibitors : By analyzing the docking of a lead compound into a homology model of the AXL kinase, researchers rationally designed and synthesized a series of fused-pyrazolone carboxamide derivatives with nanomolar inhibitory activity. nih.gov
FGFR Inhibitors : A structure-based design strategy led to the development of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). An X-ray co-crystal structure confirmed the irreversible binding mode of the lead compound. nih.gov
Succinate Dehydrogenase Inhibitors (SDHIs) : The design of novel pyrazole-4-carboxamide fungicides often starts from the structure of existing commercial inhibitors (a strategy known as scaffold hopping). acs.orgacs.org Molecular docking is then used to predict and rationalize the binding of the newly designed compounds within the SDH active site, often revealing key interactions like hydrogen bonds with specific amino acid residues. acs.orgnih.gov
These design principles have accelerated the discovery of potent and selective pyrazole-based compounds for therapeutic and agricultural applications, demonstrating the power of integrating computational chemistry with synthetic efforts. mdpi.com
Applications of 1h Pyrazole 1 Carboxamide, 3,4 Dimethyl and Its Derivatives As Molecular Scaffolds in Advanced Chemical Fields
Utility in Agrochemical Development
The 3,4-dimethylpyrazole scaffold is a cornerstone in modern agrochemical research, most notably for its role in enhancing nitrogen use efficiency in crops. While the broader class of pyrazole (B372694) carboxamides has been investigated for various applications, the 3,4-dimethyl substituted derivatives have a well-established and significant impact as nitrification inhibitors.
Nitrification Inhibitors: The most prominent agrochemical application of the 3,4-dimethylpyrazole structure is in the form of 3,4-Dimethylpyrazole phosphate (DMPP). researchgate.net DMPP is a highly effective nitrification inhibitor that slows the bacterial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil. wellyoutech.com This process is critical because ammonium is less prone to leaching and denitrification than nitrate, reducing nitrogen loss from the soil and subsequent environmental pollution of groundwater and air. wellyoutech.com
The mechanism of action involves the inhibition of the first step of nitrification by reducing the activity of ammonia-oxidizing bacteria (AOB) and archaea (AOA), specifically targeting the ammonia monooxygenase enzyme. wellyoutech.com By keeping nitrogen in the stable ammonium form for a longer period, DMPP enhances nitrogen use efficiency, which can lead to increased crop yields and improved quality of agricultural products. wellyoutech.commdpi.com The effective period of ammonium nitrogen fertilizer can be extended significantly, and the nitrogen utilization rate can be increased from 30% to over 40%. wellyoutech.com DMPP is valued for its favorable toxicological and ecotoxicological profile, being non-toxic to plants and completely decomposable in soil without leaving harmful residues. researchgate.netwellyoutech.com
Interactive Data Table: Properties of 3,4-Dimethylpyrazole Phosphate (DMPP)
Herbicides and Fungicides: The pyrazole carboxamide chemical class, in general, has been a fertile ground for the development of herbicides and fungicides. nih.gov Many commercial fungicides, in particular, target the succinate (B1194679) dehydrogenase (SDH) enzyme in pathogenic fungi. nih.gov While numerous pyrazole derivatives with different substitution patterns have shown potent fungicidal and herbicidal activity, the specific role of 3,4-dimethyl-1H-pyrazole-1-carboxamide in this area is primarily as a foundational structure for more complex derivatives rather than a direct commercialized product itself. Its main contribution to this sector remains the extensively documented use of its phosphate salt, DMPP, as a nitrification inhibitor. researchgate.net
Role in Pharmaceutical Development as Lead Compounds for Therapeutic Agents
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. mdpi.com Derivatives of 3,4-dimethyl-1H-pyrazole-1-carboxamide are actively researched as lead compounds for various medical conditions.
Development of Agents for Metabolic Disorders
Pyrazole derivatives are being investigated for their potential in treating metabolic disorders such as diabetes, glaucoma, and obesity. nih.govresearchgate.net This therapeutic potential often stems from their ability to act as enzyme inhibitors. Specifically, various pyrazole derivatives have been identified as potent inhibitors of carbonic anhydrases (hCA I and II) and α-glycosidase. nih.govresearchgate.net Inhibition of these metabolic enzymes is a promising strategy for pharmacological intervention in a range of metabolic diseases. nih.govunifi.it For instance, carbonic anhydrase inhibitors are used in the management of glaucoma, while α-glycosidase inhibitors are used in the treatment of diabetes. The 3,4-dimethylpyrazole core can be incorporated into more complex molecules designed to selectively target these enzymes. nih.gov
Research into Therapeutic Potential against Infectious Diseases
Derivatives of dimethyl-pyrazole carboxamide have shown promise in the fight against neglected tropical diseases. One significant area of research is for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. nih.govmdpi.com A specific derivative, N-(1H-benzoimidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, has been identified as an inhibitor of cruzipain, a key cysteine protease enzyme essential for the parasite's survival and replication. nih.govnih.gov This compound serves as a critical hit compound for the structural optimization and design of new, more potent anti-trypanosomal agents. nih.govnih.gov The research into these pyrazole-based inhibitors is vital, as current treatments for Chagas disease have limited efficacy and can cause severe side effects. mdpi.com
Coordination Chemistry: Ligand Synthesis and Metal Complexation Research
The pyrazole ring is a fundamental building block in coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate with metal ions. Dimethylpyrazole derivatives are widely used to synthesize a variety of ligands. These ligands can form stable complexes with a range of transition metals, leading to compounds with interesting structural, magnetic, and catalytic properties.
The pyrazole moiety can act as a neutral monodentate ligand or, upon deprotonation, as an anionic bridging ligand. This versatility allows for the construction of mononuclear, binuclear, and polynuclear metal complexes. The 3,4-dimethylpyrazole scaffold is used to create tailored ligands, such as tris(pyrazolyl)borates (scorpionates) and tris(pyrazolyl)methanes, which are tridentate ligands that can form highly stable octahedral complexes with metals. The steric and electronic properties imparted by the methyl groups on the pyrazole ring influence the geometry and reactivity of the resulting metal complexes.
Interactive Data Table: Examples of Metal Complexes with Pyrazole-Derived Ligands
Intermediates in the Synthesis of Complex Organic Molecules
The 3,4-dimethylpyrazole core is a valuable intermediate in organic synthesis. Its structure provides a robust scaffold that can be elaborated through various chemical reactions to produce more complex molecules, including pharmaceuticals and agrochemicals. nih.gov The synthesis of 3,4-dimethylpyrazole phosphate (DMPP) itself begins with simple, low-cost raw materials like butanone and paraformaldehyde, demonstrating the accessibility of this core structure. google.com
Once formed, the dimethylpyrazole ring can be functionalized at different positions. For example, 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide has been used as a precursor to create a variety of pyrazole derivatives, including 1,3,4-thiadiazines, through one-pot synthesis methods. chemrxiv.org These more complex heterocyclic systems are then evaluated for biological activities, such as anti-tumor properties. chemrxiv.org The stability of the pyrazole ring and the ability to selectively introduce functional groups make 3,4-dimethyl-1H-pyrazole and its carboxamide derivatives highly useful synthons for building diverse molecular libraries in drug discovery and materials science. nih.gov
Emerging Research Directions and Unexplored Avenues for 1h Pyrazole 1 Carboxamide, 3,4 Dimethyl
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of pyrazole (B372694) derivatives is undergoing a paradigm shift towards more sustainable and efficient methodologies. researchgate.netnih.gov Traditional synthetic approaches often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. rsc.org Current research efforts are focused on developing "green" synthetic strategies that minimize environmental impact while maximizing efficiency.
One promising approach is the adoption of one-pot synthesis methodologies. rsc.org These reactions, where multiple sequential reactions are carried out in a single reactor, reduce the need for intermediate purification steps, thereby saving time, solvents, and energy. For the synthesis of 1H-Pyrazole-1-carboxamide, 3,4-dimethyl-, a one-pot approach could involve the reaction of a suitable diketone with a hydrazine (B178648) derivative, followed by in-situ carboxamidation.
The use of microwave-assisted synthesis is another key area of development. nih.gov Microwave irradiation can significantly accelerate reaction rates, leading to higher yields in shorter timeframes compared to conventional heating methods. nih.gov This technique also aligns with the principles of green chemistry by reducing energy consumption.
Furthermore, the exploration of eco-friendly solvents and recyclable catalysts is a critical aspect of sustainable synthesis. researchgate.net Researchers are investigating the use of water, ionic liquids, and deep eutectic solvents as alternatives to volatile organic compounds. The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is also a major focus.
| Synthesis Strategy | Advantages | Relevance to 1H-Pyrazole-1-carboxamide, 3,4-dimethyl- |
| One-Pot Synthesis | Reduced reaction time, less waste, improved efficiency. | Simplification of the synthetic pathway from basic precursors. |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, lower energy consumption. nih.gov | Acceleration of the cyclization and carboxamidation steps. nih.gov |
| Green Solvents/Catalysts | Reduced environmental impact, improved safety, potential for catalyst recycling. researchgate.net | Enables a more environmentally benign production process. researchgate.net |
Advanced Computational Modeling for Predictive Research and Rational Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. tandfonline.commui.ac.ir For 1H-Pyrazole-1-carboxamide, 3,4-dimethyl-, these in silico methods offer a powerful platform for predictive research and rational design of novel derivatives with enhanced properties.
Molecular docking studies can predict the binding affinity and orientation of 1H-Pyrazole-1-carboxamide, 3,4-dimethyl- and its analogues within the active site of a biological target. tandfonline.comd-nb.info This information is crucial for understanding the structure-activity relationship (SAR) and for designing modifications to the molecule that can improve its potency and selectivity. nih.gov For example, docking studies have been successfully employed to understand the interaction of pyrazole carboxamides with enzymes like succinate (B1194679) dehydrogenase. acs.org
Quantum mechanical calculations can provide insights into the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. mdpi.com This data helps in understanding its reactivity and potential for intermolecular interactions, which is vital for both biological activity and materials science applications.
Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the molecule and its interactions with its environment over time. nih.gov This can reveal important information about the conformational changes that occur upon binding to a target or incorporation into a material.
| Computational Method | Application | Relevance to 1H-Pyrazole-1-carboxamide, 3,4-dimethyl- |
| Molecular Docking | Predicts binding modes and affinities to biological targets. tandfonline.comd-nb.info | Rational design of derivatives with improved biological activity. nih.gov |
| Quantum Mechanical Calculations | Determines electronic properties and reactivity. mdpi.com | Understanding intermolecular interactions for drug design and materials science. |
| Molecular Dynamics Simulations | Simulates the dynamic behavior of the molecule and its complexes. nih.gov | Elucidating conformational changes upon binding or integration into materials. |
Exploration of New Biological Targets and Mechanistic Pathways (In Vitro)
While the biological activities of many pyrazole derivatives have been extensively studied, the specific targets and mechanistic pathways of 1H-Pyrazole-1-carboxamide, 3,4-dimethyl- remain a fertile ground for investigation. In vitro studies are crucial for identifying novel biological activities and elucidating the underlying mechanisms of action.
A primary area of interest is its potential as an antifungal agent . Numerous pyrazole carboxamides have demonstrated potent activity against a range of fungal pathogens, often by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. acs.orgnih.gov In vitro assays using various fungal strains can determine the antifungal spectrum and potency of 1H-Pyrazole-1-carboxamide, 3,4-dimethyl-. Subsequent enzymatic assays can then confirm its inhibitory effect on SDH.
The compound's potential as an anticancer agent is another promising avenue. Pyrazole-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. cbijournal.comnih.gov In vitro screening against a panel of human cancer cell lines can identify potential anticancer activity. Further mechanistic studies could then explore its effects on cell cycle progression, apoptosis, and specific signaling pathways involved in cancer. For instance, some pyrazole derivatives have been found to interact with DNA, suggesting a potential mechanism of action. jst.go.jp
Additionally, the exploration of its activity against other biological targets, such as kinases , proteases , and G-protein coupled receptors , could reveal novel therapeutic applications. High-throughput screening (HTS) technologies can be employed to rapidly screen the compound against a large number of biological targets.
| Potential Biological Target | In Vitro Investigation Methods | Potential Therapeutic Application |
| Fungal Succinate Dehydrogenase (SDH) | Antifungal susceptibility testing, enzymatic inhibition assays. nih.gov | Agriculture (fungicide), medicine (antifungal). |
| Cancer Cell Lines | Cytotoxicity assays (e.g., MTT), cell cycle analysis, apoptosis assays. cbijournal.comnih.gov | Oncology. |
| Novel Protein Targets (e.g., kinases, proteases) | High-throughput screening, specific enzymatic assays. | Various therapeutic areas depending on the target. |
Design of Multi-Target Directed Ligands and Polypharmacology Approaches
The "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases. The concept of multi-target directed ligands (MTDLs) , which are single molecules designed to interact with multiple biological targets, is gaining traction as a more effective therapeutic strategy for complex diseases like cancer and neurodegenerative disorders. nih.govacs.org The pyrazole scaffold is well-suited for the design of MTDLs due to its versatile chemical nature, which allows for the introduction of various functional groups to interact with different targets.
For 1H-Pyrazole-1-carboxamide, 3,4-dimethyl-, a polypharmacological approach could involve designing derivatives that simultaneously inhibit multiple key targets in a disease pathway. For example, in cancer therapy, a derivative could be designed to inhibit both a specific kinase and a protein involved in angiogenesis.
The rational design of such MTDLs relies heavily on the computational methods described in section 8.2. Molecular modeling can be used to design molecules that can effectively bind to the active sites of multiple targets. The synthetic strategies outlined in section 8.1 can then be employed to synthesize these novel compounds.
Integration with Advanced Materials Science Research (e.g., Fluorescent Substances, Dyes)
The unique photophysical properties of many pyrazole derivatives make them attractive candidates for applications in materials science. nih.govresearchgate.net Specifically, their potential as fluorescent substances and dyes is an exciting and relatively unexplored avenue for 1H-Pyrazole-1-carboxamide, 3,4-dimethyl-.
The fluorescence of pyrazole derivatives is often influenced by the substituents on the pyrazole ring. mdpi.comresearchgate.net The dimethyl and carboxamide groups on the target compound could be modified to tune its fluorescence properties, such as its emission wavelength and quantum yield. This could lead to the development of novel fluorescent probes for biological imaging or sensors for the detection of specific analytes.
Furthermore, the incorporation of 1H-Pyrazole-1-carboxamide, 3,4-dimethyl- into polymeric materials could lead to the development of new functional materials with unique optical or electronic properties. For example, it could be used as a building block for organic light-emitting diodes (OLEDs) or as a component in photochromic materials. researchgate.net
| Application in Materials Science | Key Properties to Investigate | Potential Use |
| Fluorescent Probes/Sensors | Emission wavelength, quantum yield, sensitivity to environmental changes. mdpi.comresearchgate.net | Biological imaging, chemical sensing. |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, charge transport properties. | Display technology, lighting. |
| Photochromic Materials | Reversible changes in absorption and emission upon light irradiation. researchgate.net | Smart windows, optical data storage. |
Q & A
Q. What are the standard synthetic routes for 1H-Pyrazole-1-carboxamide derivatives, and how does substituent positioning (e.g., 3,4-dimethyl groups) influence reaction yields?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or amides under acidic or basic conditions. For 3,4-dimethyl analogs, steric hindrance from methyl groups can reduce yields unless optimized with microwave-assisted synthesis, which enhances reaction efficiency (e.g., 70–85% yields under controlled temperature/pressure) . Characterization via -NMR and ESI-MS is critical to confirm regioselectivity of methyl groups .
Q. How do spectroscopic techniques (e.g., 1H^1H1H-NMR, IR) differentiate between structural isomers of pyrazole-carboxamide derivatives?
- Methodological Answer : -NMR can resolve methyl group positions (e.g., 3,4-dimethyl vs. 4,5-dimethyl) via distinct splitting patterns in the pyrazole ring protons (δ 6.2–7.8 ppm). IR spectroscopy identifies carboxamide C=O stretching (~1650 cm) and N-H bending (~1550 cm), with shifts indicating hydrogen bonding or steric effects .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of 3,4-dimethyl-1H-pyrazole-1-carboxamide derivatives to biological targets (e.g., DHFR, kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures (e.g., PDB: 1KMS for DHFR) identifies key interactions:
- Methyl groups at positions 3/4 enhance hydrophobic interactions with Val115 and Phe31 residues in DHFR.
- Docking scores (e.g., −8.2 kcal/mol for compound 4i vs. −7.5 kcal/mol for doxorubicin) correlate with experimental IC values .
MD simulations (AMBER/CHARMM) validate stability of ligand-receptor complexes over 100 ns trajectories .
Q. How do contradictory biological activity data arise for pyrazole-carboxamide analogs across cancer cell lines, and how can researchers resolve these discrepancies?
- Methodological Answer : Variability in antiproliferative activity (e.g., IC = 2.1–28 µM in melanoma vs. breast cancer) may stem from:
- Differences in cellular uptake (logP = 1.44–2.10) .
- Target selectivity (RAF kinase vs. DHFR inhibition) .
Resolution strategies: - Conduct comparative assays (MTT vs. ATP-lite) under standardized conditions.
- Validate target engagement via Western blotting (e.g., p-ERK suppression for RAF inhibitors) .
Q. What are the challenges in optimizing aqueous solubility for 3,4-dimethyl-1H-pyrazole-1-carboxamide derivatives, and which formulation strategies improve bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
